

Spectroscopic Analysis of Bromotrichloromethane: A Technical Guide

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Compound of Interest

Compound Name: Bromotrichloromethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **bromotrichloromethane** (CBrCl₃), a compound of interest in various chemical and toxicological studies. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹³C NMR, IR, and Mass Spectra of **bromotrichloromethane**.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Solvent	Reference
47.1	CDCl ₃	[1]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity	Technique
785	C-Cl stretch	Strong	Neat (KBr)
1025	C-Br stretch	Medium	Neat (KBr)

Note: IR peak assignments are based on typical vibrational frequencies for haloalkanes.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **bromotrichloromethane** is characterized by a complex pattern of peaks due to the isotopic distribution of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant fragments are listed below.[\[2\]](#)[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
117	99.03	[CCl ₃] ⁺
119	99.99	[C ³⁵ Cl ₂ ³⁷ Cl] ⁺
121	31.27	[C ³⁵ Cl ³⁷ Cl ₂] ⁺
161	24.68	[⁷⁹ BrCCl ₂] ⁺
163	39.39	[⁷⁹ Br ³⁵ Cl ³⁷ Cl] ⁺ / [⁸¹ Br ³⁵ Cl ₂] ⁺
165	17.53	[⁸¹ Br ³⁵ Cl ³⁷ Cl] ⁺ / [⁷⁹ Br ³⁷ Cl ₂] ⁺
196	Low	[C ⁷⁹ Br ³⁵ Cl ₃] ⁺ (Molecular Ion)
198	Low	[C ⁸¹ Br ³⁵ Cl ₃] ⁺ / [C ⁷⁹ Br ³⁵ Cl ₂ ³⁷ Cl] ⁺ (Molecular Ion Isotope)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like **bromotrichloromethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^{13}C NMR spectra to identify the carbon environment in **bromotrichloromethane**.

Methodology:

- **Sample Preparation:** A solution of **bromotrichloromethane** is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0$ ppm).[4]
- **Instrument Setup:** The NMR spectrometer is tuned to the ^{13}C nucleus. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay. For quantitative ^{13}C NMR, a longer relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling are used to suppress the Nuclear Overhauser Effect (NOE).[5][6][7]
- **Data Acquisition:** The spectrum is acquired by accumulating a number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the peaks are then referenced to the solvent peak or the internal standard.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of **bromotrichloromethane**.

Methodology:

- **Sample Preparation (Neat Liquid):** As **bromotrichloromethane** is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Sample Preparation (KBr Pellet for Solids):** For solid samples, a small amount of the substance is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8][9]

- **Background Spectrum:** A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
- **Sample Spectrum:** The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[\[10\]](#)
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **bromotrichloromethane**.

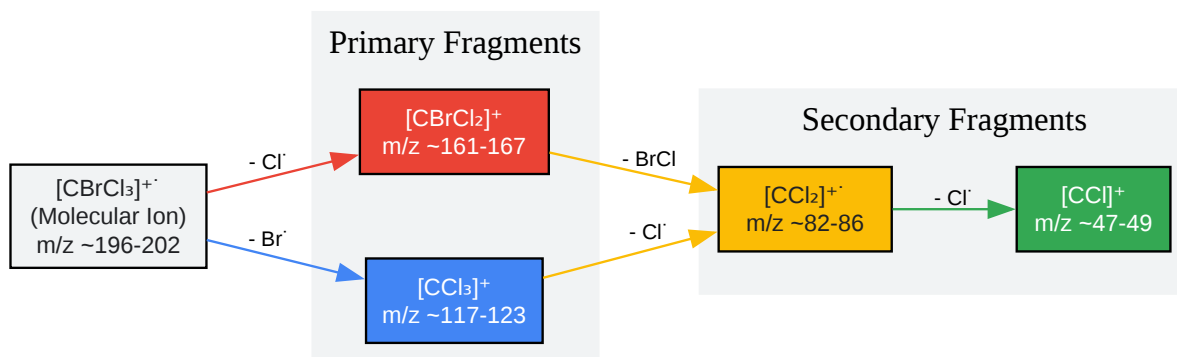
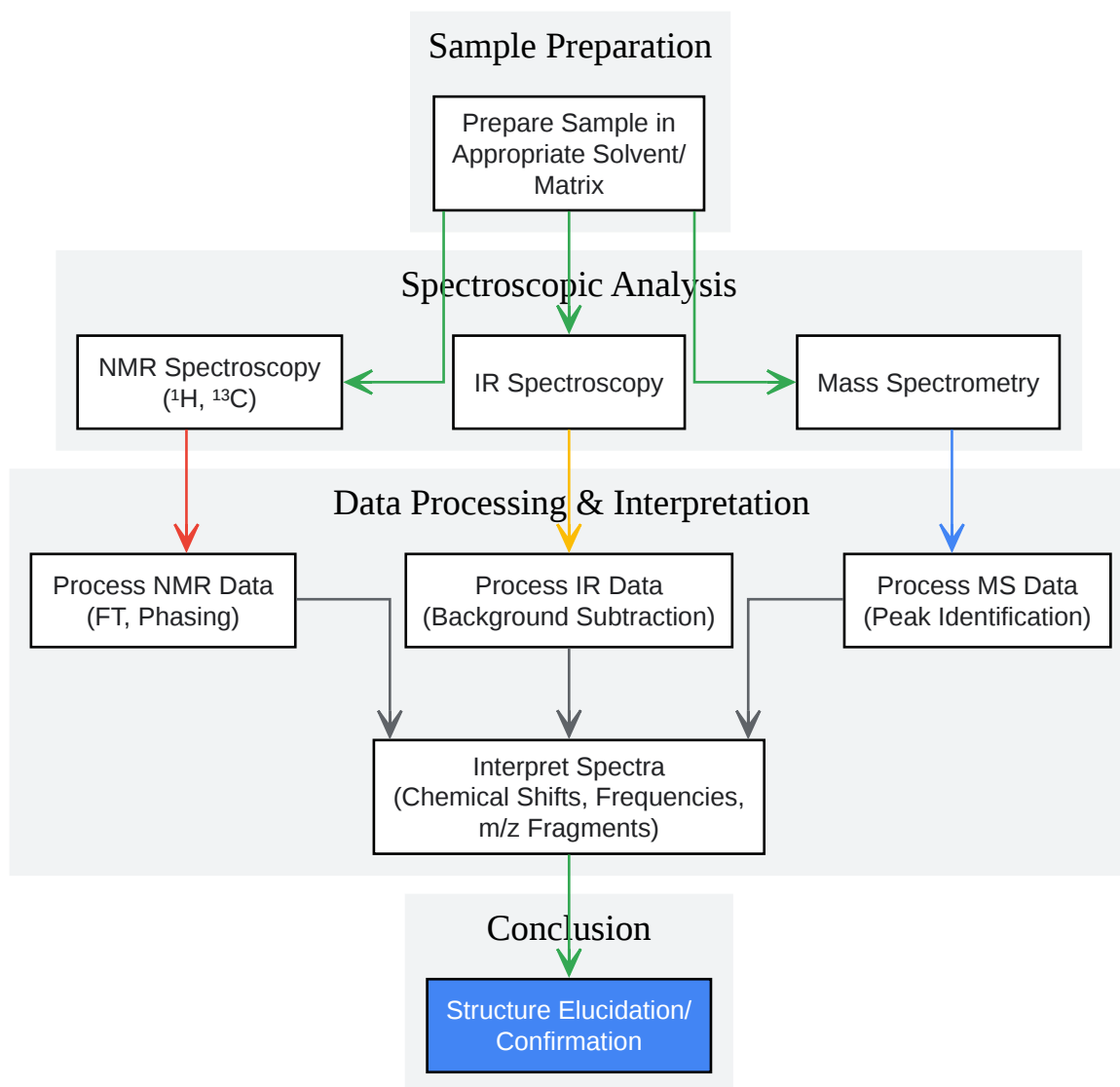
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a vacuum.[\[11\]](#)
- **Ionization:** The gaseous molecules are ionized, most commonly using Electron Impact (EI) ionization. In EI, a high-energy electron beam bombards the molecules, leading to the ejection of an electron and the formation of a molecular ion (M^+) and various fragment ions.[\[11\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).[\[12\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like **bromotrichloromethane**.



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